2,4,6-Cycloheptatrien-1-one, 4-hydroxy-
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Overview
Description
4-hydroxycyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with significant importance in organic chemistry. It is a non-benzenoid aromatic compound consisting of a seven-membered carbon ring with three conjugated double bonds and a ketone group. The compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-hydroxycyclohepta-2,4,6-trien-1-one. One common method involves the selenium dioxide oxidation of cycloheptatriene. Another method is the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of 4-hydroxycyclohepta-2,4,6-trien-1-one typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with different functional groups depending on the reagents used.
Scientific Research Applications
4-hydroxycyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the preparation of fused heterocycles and complexes of gallium (III) and indium (III).
Biology: Acts as a sensitive reagent for detecting reducing sugars.
Medicine: Investigated for its potential therapeutic properties due to its unique structure and reactivity.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-hydroxycyclohepta-2,4,6-trien-1-one involves its ability to participate in various chemical reactions due to its conjugated double bonds and ketone group. The compound can form stable complexes with metals and undergoes electrophilic and nucleophilic substitution reactions. These properties make it a versatile compound in chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: Lacks the hydroxy group present in 4-hydroxycyclohepta-2,4,6-trien-1-one.
Uniqueness
4-hydroxycyclohepta-2,4,6-trien-1-one is unique due to the presence of the hydroxy group, which imparts additional reactivity and allows for the formation of hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs .
Properties
CAS No. |
4636-39-9 |
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Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2/c8-6-2-1-3-7(9)5-4-6/h1-5,8H |
InChI Key |
DTRXCAYCFNOXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC(=C1)O |
Origin of Product |
United States |
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